molecular formula C13H14N4O B14799315 4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide

4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14799315
M. Wt: 242.28 g/mol
InChI Key: HNLLKNOWCLKCMF-UHFFFAOYSA-N
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Description

4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a hydrazinyl group attached to the benzamide structure, with a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 4-hydrazinylbenzoic acid with pyridin-2-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

Compared to similar compounds, 4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

4-hydrazinyl-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H14N4O/c14-17-11-6-4-10(5-7-11)13(18)16-9-12-3-1-2-8-15-12/h1-8,17H,9,14H2,(H,16,18)

InChI Key

HNLLKNOWCLKCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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